molecular formula C25H38N6O9 B15165871 L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- CAS No. 610781-95-8

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl-

Cat. No.: B15165871
CAS No.: 610781-95-8
M. Wt: 566.6 g/mol
InChI Key: NRUVZXJWUYMGMW-FZTXUCOLSA-N
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Description

The compound L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- is a tetrapeptide derivative of L-serine, sequentially conjugated with asparagine (Asn), tyrosine (Tyr), alanine (Ala), and isoleucine (Ile). Such peptides are typically involved in signaling, enzymatic co-functions, or therapeutic applications due to their amino acid composition. For instance, L-serine’s role as an NMDAR co-agonist is well-documented in neurological disorders , while tyrosine’s hydroxyl group may confer receptor-binding specificity .

Properties

CAS No.

610781-95-8

Molecular Formula

C25H38N6O9

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C25H38N6O9/c1-4-12(2)20(24(38)30-18(11-32)25(39)40)31-21(35)13(3)28-23(37)17(9-14-5-7-15(33)8-6-14)29-22(36)16(26)10-19(27)34/h5-8,12-13,16-18,20,32-33H,4,9-11,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,36)(H,30,38)(H,31,35)(H,39,40)/t12-,13-,16-,17-,18-,20-/m0/s1

InChI Key

NRUVZXJWUYMGMW-FZTXUCOLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Serine, L-isoleucyl-L-serylglycyl-L-isoleucyl-L-asparaginyl-L-alanyl- (CAS: 863208-29-1)

  • Molecular Formula : C₂₇H₄₈N₈O₁₁
  • Molecular Weight : 660.717 g/mol
  • Key Features : Includes a glycine residue and repeats of isoleucine, enhancing hydrophobicity. This may reduce solubility compared to the target compound, which lacks glycine. Glycine’s flexibility could alter conformational stability in biological environments .

L-Serine, L-asparaginyl-L-asparaginyl-L-tyrosyl-L-isoleucyl-L-methionyl (CAS: 921766-07-6)

  • Molecular Formula: Not explicitly stated, but likely larger due to two asparagine residues and methionine.
  • Methionine’s susceptibility to oxidation may limit shelf life compared to the target compound .

L-Serine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valylglycyl (CAS: 574750-43-9)

  • Molecular Weight : 947.49277 g/mol (Exact Mass)
  • Physical Properties : Boiling point 1493.8°C, density 1.317 g/cm³, pKa 3.01.
  • Key Features : Contains threonine and valine, which enhance structural rigidity and proteolytic resistance. The extended chain length (9 residues) contrasts with the shorter target compound, suggesting divergent pharmacokinetics .

Functional and Therapeutic Comparisons

Enzymatic Interactions

  • L-Serine Biosynthesis Pathways : highlights conserved enzymes (PGDH, PSAT) in Mycobacterium tuberculosis, suggesting microbial peptides with serine residues may exploit similar pathways. However, elongated sequences (e.g., asparaginyl-tyrosyl motifs) likely require specialized synthetases .

Stability and Bioavailability

  • Hydrophobic vs. Polar Residues : Compounds with alanine, isoleucine, and leucine (e.g., CAS 574750-43-9) exhibit lower aqueous solubility, whereas asparagine and tyrosine improve membrane permeability .
  • Degradation Risks : Methionine-containing peptides (CAS 921766-07-6) face oxidative degradation, unlike the target compound’s more stable alanine-isoleucine terminus .

Data Tables

Table 1. Molecular Properties of Selected Peptides

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Residues
Target Compound (Hypothetical) Not Provided ~600–650 (estimated) Ser, Asn, Tyr, Ala, Ile
863208-29-1 C₂₇H₄₈N₈O₁₁ 660.717 Ser, Ile, Gly, Asn
921766-07-6 Not Provided ~750–800 (estimated) Ser, Asn(×2), Tyr, Met
574750-43-9 C₃₉H₆₉N₁₁O₁₆ 947.493 Ser, Ala, Ile, Thr, Val

Table 2. Functional Comparisons

Compound Therapeutic Potential Stability Concerns Structural Uniqueness
Target Compound NMDAR modulation, neuroprotection Moderate (polar residues) Tyr for receptor specificity
863208-29-1 Unclear; hydrophobic core may limit uptake Low solubility Glycine flexibility
629619-58-5 Potential neuromodulation (Trp/His) Oxidation (Trp) Tryptophan-rich sequence

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